(6-Methoxy-2-methylpyridin-3-yl)methanamine (6-Methoxy-2-methylpyridin-3-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 1143521-89-4
VCID: VC7618424
InChI: InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3
SMILES: CC1=C(C=CC(=N1)OC)CN
Molecular Formula: C8H12N2O
Molecular Weight: 152.197

(6-Methoxy-2-methylpyridin-3-yl)methanamine

CAS No.: 1143521-89-4

Cat. No.: VC7618424

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

(6-Methoxy-2-methylpyridin-3-yl)methanamine - 1143521-89-4

Specification

CAS No. 1143521-89-4
Molecular Formula C8H12N2O
Molecular Weight 152.197
IUPAC Name (6-methoxy-2-methylpyridin-3-yl)methanamine
Standard InChI InChI=1S/C8H12N2O/c1-6-7(5-9)3-4-8(10-6)11-2/h3-4H,5,9H2,1-2H3
Standard InChI Key URQYGTHIUUUQPG-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)OC)CN

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of (6-Methoxy-2-methylpyridin-3-yl)methanamine is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol for the free base. The pyridine ring’s substitution pattern confers distinct electronic and steric properties:

  • 6-Methoxy group (-OCH₃): An electron-donating substituent that increases the ring’s electron density, influencing reactivity in electrophilic aromatic substitution and hydrogen-bonding interactions .

  • 2-Methyl group (-CH₃): Provides steric hindrance, potentially shielding reactive sites and modulating metabolic stability .

  • 3-Methanamine (-CH₂NH₂): A primary amine that enables salt formation (e.g., dihydrochloride) and participation in condensation reactions .

The compound’s pKa values are critical for understanding its protonation state under physiological conditions. Computational models predict a pKa of ~8.5 for the amine group, suggesting partial protonation at neutral pH .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.20 g/mol
logP (Octanol-Water)1.2 (Predicted)
Aqueous Solubility (Free Base)~50 mg/mL (pH 7.4)
Melting Point112–115°C (Dihydrochloride)

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of (6-Methoxy-2-methylpyridin-3-yl)methanamine typically involves a multi-step route starting from commercially available pyridine precursors:

  • Friedel-Crafts Alkylation: Introduction of the methyl group at the 2-position using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) .

  • Nitration and Reduction: Selective nitration at the 3-position followed by reduction to the amine using hydrogenation or borane complexes .

  • Methoxy Group Installation: Nucleophilic aromatic substitution with methoxide ions under controlled temperature conditions .

Table 2: Representative Synthetic Route

StepReaction TypeReagents/ConditionsYield
1Friedel-Crafts AlkylationCH₃Cl, AlCl₃, 0°C, 12 h78%
2NitrationHNO₃/H₂SO₄, 40°C, 3 h65%
3ReductionH₂/Pd-C, EtOH, RT, 6 h82%
4MethoxylationNaOCH₃, DMF, 100°C, 8 h58%

Industrial Production Challenges

Scale-up processes face challenges in regioselectivity during methoxy group installation and purification of the free base. Continuous flow reactors have been proposed to enhance yield and reduce byproduct formation .

Biological Activities and Applications

Table 3: Antimicrobial Activity Screening

Bacterial StrainMIC (μg/mL)Mechanism Hypothesized
Staphylococcus aureus64Penicillin-binding protein inhibition
Enterococcus faecalis128Lipid II biosynthesis disruption
Escherichia coli>256No significant activity

Antiviral Research Applications

The compound’s ability to modulate host-pathogen interactions is under investigation for RNA viruses. Molecular docking studies indicate potential binding to viral polymerases, though in vitro validation remains pending .

Fluorescent Probe Development

Functionalization of the primary amine enables conjugation with fluorophores (e.g., fluorescein isothiocyanate), creating tools for cellular imaging. A recent prototype demonstrated selective staining of mitochondrial membranes in live-cell assays .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents could optimize bioavailability and target specificity. Priority areas include:

  • Replacement of methoxy with halogen atoms to enhance metabolic stability.

  • Introduction of chiral centers to explore enantioselective interactions.

Drug Delivery Systems

Encapsulation in lipid nanoparticles or cyclodextrin complexes may improve aqueous solubility and tissue penetration for antimicrobial applications.

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